- Arylpyridine compounds as kinase inhibitors and their preparation and use in the treatment of CDK9-mediated diseases, World Intellectual Property Organization, , ,

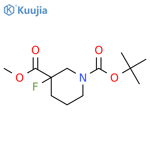

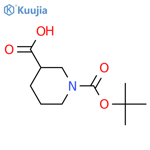

Cas no 934342-39-9 (1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid)

![1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/934342-39-9x500.png)

934342-39-9 structure

商品名:1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid

CAS番号:934342-39-9

MF:C11H18FNO4

メガワット:247.263327121735

MDL:MFCD11847195

CID:1056663

PubChem ID:49761215

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid

- 1-Boc-3-fluoropiperidine-3-carboxylic Acid

- 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

- 3-FLUORO-1,3-PIPERIDINEDICARBOXYLIC ACID 1-TERT-BUTYL ESTER

- 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid

- C11H18FNO4

- BUOPUFGUVSXFRG-UHFFFAOYSA-N

- 5079AJ

- TRA0037574

- PB23914

- FCH1628424

- SY014959

- AB0063413

- AX8231992

- 1-(tert-butoxycarbonyl)-3-fluoro

- 1-(1,1-Dimethylethyl) 3-fluoro-1,3-piperidinedicarboxylate (ACI)

-

- MDL: MFCD11847195

- インチ: 1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)

- InChIKey: BUOPUFGUVSXFRG-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CC(C(O)=O)(F)CCC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 247.12200

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 326

- トポロジー分子極性表面積: 66.8

じっけんとくせい

- 密度みつど: 1.22

- ふってん: 346°C at 760 mmHg

- フラッシュポイント: 163℃

- PSA: 66.84000

- LogP: 1.74810

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067783-250mg |

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 95% | 250mg |

¥514.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82370-250mg |

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 250mg |

¥299.0 | 2023-09-06 | |

| Chemenu | CM109099-5g |

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 5g |

$573 | 2021-08-06 | |

| Chemenu | CM109099-1g |

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 1g |

$142 | 2024-07-19 | |

| TRC | B601293-500mg |

1-Boc-3-Fluoropiperidine-3-Carboxylic Acid |

934342-39-9 | 500mg |

$ 320.00 | 2022-06-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82370-1g |

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 1g |

¥899.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120186-5G |

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 5g |

¥ 4,356.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120186-10G |

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 10g |

¥ 7,260.00 | 2023-04-12 | |

| Advanced ChemBlocks | G-6322-1G |

1-Boc-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 1G |

$170 | 2023-09-15 | |

| Advanced ChemBlocks | G-6322-5G |

1-Boc-3-fluoropiperidine-3-carboxylic acid |

934342-39-9 | 97% | 5G |

$615 | 2023-09-15 |

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Bipyridines as CDK9 inhibitors and their preparation and use for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Preparation of pyrimidine biaryl compounds as CDK9 inhibitors, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium bis(trimethylsilyl)amide , tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt

1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Selectfluor Solvents: Acetonitrile ; 0 °C; 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10

リファレンス

- Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C-C Bond Formation, ACS Catalysis, 2020, 10(7), 4451-4459

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Pyrazinylpyridines as CDK inhibitors and their preparation and use for the treatment of proliferative diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases, United States, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Preparation of pyridine biaryl amine compounds as CDK9 inhibitors, World Intellectual Property Organization, , ,

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Raw materials

- 1-tert-butoxycarbonylpiperidine-3-carboxylic acid

- 1-Tert-butyl 3-methyl 3-fluoropiperidine-1,3-dicarboxylate

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid Preparation Products

1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

934342-39-9 (1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid) 関連製品

- 1228631-45-5(1-tert-Butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate)

- 923061-18-1(2-(2-fluorophenoxy)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylacetamide)

- 1391515-36-8((R)-2-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride)

- 2248293-44-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxylate)

- 134690-32-7(4-(Dihexylamino)benzoic acid)

- 2124261-94-3(Tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate)

- 1934279-32-9(tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate)

- 462-64-6(5-(diaminomethylideneamino)-2-hydroxypentanoic Acid)

- 338797-07-2(4-(4-Methyl-1-piperazinyl)-6-Quinazolinamine)

- 2228127-09-9(2-Amino-2-[1-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)cyclopropyl]acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:934342-39-9)1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):175.0/701.0/1052.0